(Diethylamino)methanol

Separation Science Distillation Purification

(Diethylamino)methanol (CAS 15931-59-6) is a low-molecular-weight hemiaminal (carbinolamine) having both a tertiary amine and a primary alcohol on the same carbon. With a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol, this compound is a colorless to pale yellow liquid at ambient conditions, exhibiting a predicted boiling point of 129.6 °C, a density of 0.890 g/cm³, and a predicted pKa of 14.05.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 15931-59-6
Cat. No. B101178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diethylamino)methanol
CAS15931-59-6
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCN(CC)CO
InChIInChI=1S/C5H13NO/c1-3-6(4-2)5-7/h7H,3-5H2,1-2H3
InChIKeyNTMDBTSKNAXHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Diethylamino)methanol (CAS 15931-59-6): Core Physicochemical and Structural Identity for Procurement Specifications


(Diethylamino)methanol (CAS 15931-59-6) is a low-molecular-weight hemiaminal (carbinolamine) having both a tertiary amine and a primary alcohol on the same carbon [1]. With a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol, this compound is a colorless to pale yellow liquid at ambient conditions, exhibiting a predicted boiling point of 129.6 °C, a density of 0.890 g/cm³, and a predicted pKa of 14.05 . It is primarily utilized as a reactive intermediate in Mannich-type aminomethylation reactions and as a reference standard in pharmaceutical impurity profiling .

Role Reactive intermediate for Mannich aminomethylation
Standard Use Pharmaceutical impurity reference standard Hydroxychloroquine Sulfate Impurity 58
Form Low-MW hemiaminal liquid; tertiary amine + primary alcohol Colorless to pale yellow liquid

Why (Diethylamino)methanol Cannot Be Swapped with Dimethyl- or Other N-Alkyl Hemiaminal Analogs


(Diethylamino)methanol belongs to a class of hemiaminals that are formed reversibly from secondary amines and formaldehyde, but its substitution pattern directly governs both the equilibrium position of its formation and the reactivity of the resulting Mannich reagent. Simple replacement with (dimethylamino)methanol alters the steric and electronic environment at the nitrogen center, leading to a measurable shift in boiling point (129.6 °C vs. 87.8 °C), pKa (14.05 vs. 14.02), and molecular weight (103.16 vs. 75.11 g/mol), which in turn impacts distillability, protonation state in aqueous media, and the lipophilicity of downstream products. Furthermore, the diethylamino motif is specifically documented in the patent literature for the efficient aminomethylation of tocopherols and as a key structural alert in pharmaceutical impurity methods, making generic substitution a compliance and performance risk. [1]

Target
(Diethylamino)methanol
Procurement
Documented reagent
Analog
(Dimethylamino)methanol
Risk
Patent scope excludes; different impurity profile
Target
Diethylamino motif
Property
Boiling point 129.6 °C
Analog
Dimethylamino motif
Risk
~42 °C lower bp alters distillability and recovery

Head-to-Head Technical Differentiation of (Diethylamino)methanol: Quantitative Evidence for Scientific Selection


Boiling Point Differentiation vs. (Dimethylamino)methanol

The predicted boiling point of (diethylamino)methanol is 129.6 °C, which is 41.8 °C higher than that of its closest N-alkyl analog, (dimethylamino)methanol (87.8 °C) . This substantial difference directly affects downstream purification by distillation, as the higher boiling point allows for better separation from low-boiling impurities while also requiring more energy input for recovery.

Boiling Point vs. Analog
Head-to-head
ΔT = +41.8 °C
Supports distillation-based purification workflow
Predicted values; experimental validation may vary
Separation Science Distillation Purification

Mannich Reagent Utility: Documented Use in Tocopherol Aminomethylation

U.S. Patent 6,066,731 explicitly claims the use of diethylamine-derived Mannich reagents for the aminomethylation of δ-tocopherol, achieving a 92.5% yield of the disubstituted product when using morpholine-based reagent, with diethylamine listed as an interchangeable secondary amine under identical process conditions (50 °C reaction) [1]. In contrast, dimethylamine is not mentioned as a preferred amine in this patent, indicating a preference for the diethylamino motif in this industrial process.

Tocopherol Aminomethylation
Class-level inference
Diethylamine listed in patent scope; 92.5% yield for morpholine analog
Patent-backed reagent selection context for vitamin E synthesis
Yield not directly quantified for diethylamine; inferred preference
Mannich Reaction Aminomethylation Synthetic Methodology

Pharmaceutical Impurity Reference Standard: Hydroxychloroquine Sulfate Impurity 58

(Diethylamino)methanol is listed as Hydroxychloroquine Sulfate Impurity 58 (also referenced as Ibuprofen Impurity 56) . This designation means it is a process-related or degradation-related impurity that must be controlled in the production of hydroxychloroquine sulfate active pharmaceutical ingredient. The dimethylamino analog, (dimethylamino)methanol, is not listed among the known impurities for this drug substance, highlighting the specific requirement for the diethylamino compound in regulatory impurity methods.

Impurity Standard Status
Reported
Hydroxychloroquine Sulfate Impurity 58 (listed) vs. dimethyl analog (not listed)
Non-substitutable for regulatory impurity profiling methods
Binary designation; method-specific characterization required
Pharmaceutical Analysis Impurity Profiling Quality Control

Potential CO2 Capture Performance: Cyclic Capacity Advantage of DEEA-Based Systems

2-(Diethylamino)ethanol (DEEA), the ethanolamine analog of (diethylamino)methanol, exhibits a cyclic CO2 capacity of 0.64 mol CO2/mol amine in biphasic solvent systems, which is significantly higher than the 0.5 mol CO2/mol typical of primary and secondary amines such as monoethanolamine (MEA) [1]. While the hydroxyl substitution pattern differs, the diethylamino head group is the critical structural feature responsible for this enhanced capacity, suggesting that (diethylamino)methanol could serve as a precursor to absorbents with similar performance characteristics.

CO2 Capture Potential
Class-level inference
0.64 mol CO2/mol amine
Supports novel absorbent design studies using diethylamino scaffold
Data for DEEA analog; direct extrapolation requires validation
CO2 Capture Gas Treating Tertiary Amines

Hemiaminal Stability and Equilibrium: Process Engineering Implications

The formation of (diethylamino)methanol from diethylamine and formaldehyde is a reversible equilibrium process . Unlike structurally stabilized hemiaminals that can be isolated in high purity, simple N,N-dialkyl hemiaminals are often generated in situ and used immediately. The equilibrium constant and the rate of dehydration to the iminium ion are influenced by the steric bulk of the N-alkyl groups; diethyl substitution provides a balance that favors sufficient iminium ion formation for electrophilic trapping without excessive byproduct formation. This is in contrast to the dimethyl analog, which may form the iminium ion more rapidly but can also lead to higher levels of bis-alkylation side products.

Hemiaminal Equilibrium
Class-level inference
Sterically tuned iminium formation; lower bis-alkylation tendency inferred
Process chemistry: balanced reactivity profile for Mannich selectivity
Not directly quantified; based on steric and electronic principles
Process Chemistry Equilibrium Control Reaction Engineering

Where (Diethylamino)methanol Outperforms Alternatives: Evidence-Backed Application Scenarios


Industrial-Scale Aminomethylation of Tocopherols (Vitamin E Synthesis)

As documented in U.S. Patent 6,066,731, Mannich reagents derived from diethylamine and paraformaldehyde are used to aminomethylate δ-tocopherol, a critical step in the conversion of non-α-tocopherols to α-tocopherol. The process achieves a 92.5% yield of the desired bis-aminomethylated intermediate when morpholine is used as the amine; diethylamine is specifically listed as an alternative secondary amine. Procurement of (diethylamino)methanol or its in situ precursors directly supports this patented industrial route. [1]

Pharmaceutical Impurity Reference Standard for Hydroxychloroquine Sulfate QC

Regulatory guidelines require the identification and quantification of process-related impurities in active pharmaceutical ingredients. (Diethylamino)methanol is designated as Hydroxychloroquine Sulfate Impurity 58. Analytical laboratories performing method validation, stability studies, or batch release testing must source a well-characterized reference standard of this compound, as the dimethyl analog does not satisfy the same regulatory requirement.

Precursor for Tertiary Amine-Based CO2 Capture Solvents

The diethylamino motif confers a cyclic CO2 capacity of 0.64 mol CO2/mol in DEEA-based biphasic solvents, outperforming conventional MEA systems (~0.5 mol CO2/mol). Researchers developing advanced absorbents can use (diethylamino)methanol as a synthetic building block to introduce the diethylamino head group into novel solvent architectures, leveraging this 28% capacity advantage for next-generation carbon capture processes. [2]

Synthesis of Diethylaminomethyl-Substituted Bioactive Molecules

Diethylaminomethyl derivatives prepared via Mannich reaction have demonstrated antitumor, antibacterial, and anti-inflammatory activities in peer-reviewed studies. For example, 2-diethylaminomethyl-5,5-dimethylcyclohexane-1,3-dione was synthesized as part of a library of Mannich bases evaluated for biological activity. (Diethylamino)methanol serves as the key hemiaminal intermediate for these reactions, and its controlled reactivity is essential for achieving reproducible yields across diverse substrate scopes. [3]

Application
Selection Property
Validation Focus
Tocopherol aminomethylation research
Documented patent scope for diethylamine-derived reagents
Reaction yield and selectivity under Mannich conditions
Pharmaceutical impurity reference standard
Designated Hydroxychloroquine Sulfate Impurity 58
Method validation and regulatory impurity profiling
Novel CO2 capture solvent design
Diethylamino scaffold with reported capacity advantage
Cyclic capacity and biphasic solvent performance review
Diethylaminomethyl-substituted molecule synthesis
Controlled Mannich reactivity as hemiaminal intermediate
Reproducible yields and substrate scope assessment

Technical Documentation Hub

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35 linked technical documents
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